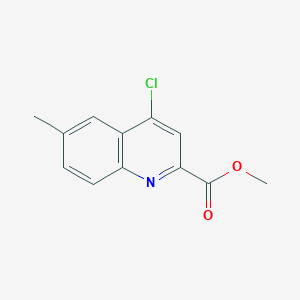![molecular formula C13H20BClN2O4 B3030499 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride CAS No. 913835-44-6](/img/structure/B3030499.png)
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride
Übersicht
Beschreibung
The compound "4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including analgesic and anti-inflammatory properties, as well as activity against various diseases such as schistosomiasis .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine or its substituted forms with various electrophiles. For instance, 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides were synthesized by reacting the appropriate piperazine with a benzyl halide containing an electro-attracting group, which was found to enhance the biological activity of the compounds . Similarly, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines were synthesized from 1-methyl piperazine and alkoxyphenyl isothiocyanates, demonstrating the versatility of piperazine in forming diverse structures .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the dihedral angle between the benzyl ring and the piperazine moiety can affect the compound's interaction with biological targets. In the case of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride hemihydrate, the dihedral angle between the mean plane of the benzyl ring and the piperazin-1-yl group was found to be 80.4(2)°, which may contribute to its biological properties . Additionally, the conformation of the piperazine ring, such as the chair conformation observed in 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, is also crucial for the activity of these compounds .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The formation of hydrochlorides, as seen in the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, involves the addition of hydrogen chloride to the corresponding bases . These reactions are critical for generating water-soluble forms of the compounds, which can be beneficial for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like hydroxyethyl, carbonyl, and benzeneboronic acid can affect these properties and, consequently, the compound's suitability for pharmaceutical development. The intermolecular interactions, such as hydrogen bonding and π-ring interactions, play a role in the crystal packing and stability of these compounds, as observed in the crystal structure of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride hemihydrate .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Conformation
- The crystal structure of similar compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been studied, revealing details about the conformation of the piperazine ring and its dihedral angles with benzene rings, which can be crucial for understanding molecular interactions and stability (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Characterization
- The synthesis and characterization of similar compounds, such as new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, have been investigated. These studies include the preparation of hydrochloride salts and analysis of protonation sites using NMR and IR spectroscopy, providing insights into the chemical properties and potential applications of these compounds (Marvanová et al., 2016).
Potential Applications in Antimicrobial Activity
- Research on derivatives of hydrochloride salts of piperazine, like Terazosin hydrochloride, has shown promising antibacterial activity. These derivatives have been synthesized and characterized, demonstrating potential applications in the treatment of bacterial infections (Kumar, Kumar, & Mazumdar, 2021).
Crystal Packing and Hydrogen Bonding
- The study of the crystal packing and hydrogen bonding in compounds such as 4-[(4-Methylpiperazin-1-yl) Methyl]benzoic Acid Dihydrochloride Hemihydrate offers insights into the molecular structure and intermolecular interactions, which can be crucial for pharmaceutical applications (Jasinski et al., 2009).
Antimicrobial Studies
- The synthesis and antimicrobial activity of new pyridine derivatives, involving 2-hydroxyethyl piperazine, have been explored. These studies provide insights into the potential use of these compounds as antimicrobial agents, opening avenues for further research in medical applications (Patel, Agravat, & Shaikh, 2011).
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This reaction is facilitated by a base and occurs under mild, functional group tolerant conditions .
Biochemical Pathways
Suzuki-miyaura cross-coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, so the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, its primary role is to facilitate the formation of new carbon-carbon bonds . The specific effects would depend on the other reactants and the overall context of the reaction.
Action Environment
The action of “4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride”, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by several environmental factors. These reactions are generally performed in a polar solvent, often water or an alcohol, and require a base . The choice of base, solvent, and temperature can all influence the reaction’s efficiency and selectivity .
Eigenschaften
IUPAC Name |
[4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4.ClH/c17-10-9-15-5-7-16(8-6-15)13(18)11-1-3-12(4-2-11)14(19)20;/h1-4,17,19-20H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGUMMZRYDMYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCO)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657294 | |
| Record name | {4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride | |
CAS RN |
913835-44-6 | |
| Record name | Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






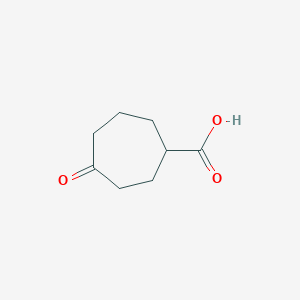

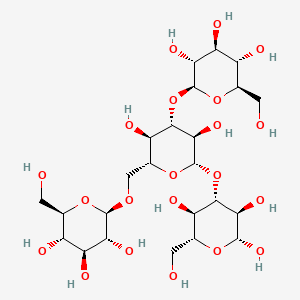
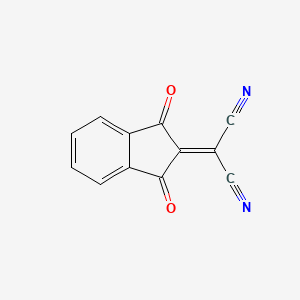
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B3030432.png)



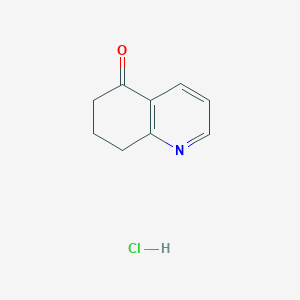
![(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol](/img/structure/B3030437.png)
